molecular formula C18H14ClN3O4S2 B250939 5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide

5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B250939
M. Wt: 435.9 g/mol
InChI Key: SFLCBRYSMUNNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide, also known as CCF2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCF2 is a furan-based compound that has a carbamothioyl group attached to a sulfamoylphenyl group, which adds to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide involves the hydrolysis of the carbamothioyl group by β-lactamase enzymes. The hydrolysis results in the release of a fluorescent product that can be detected using a fluorescence microscope. This compound is highly specific to β-lactamase enzymes and has been used to study the mechanism of action of β-lactamase inhibitors.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. The compound is used solely for scientific research purposes and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide is its high specificity to β-lactamase enzymes. This specificity allows for the accurate detection of β-lactamase activity in various samples. Additionally, this compound is highly stable and can be stored for an extended period without degradation.
However, the use of this compound in lab experiments has some limitations. The compound is relatively expensive, which can limit its availability for some researchers. Additionally, the synthesis method of this compound is a multi-step process that requires a high level of expertise in organic chemistry.

Future Directions

There are various future directions for the use of 5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide in scientific research. One potential direction is the development of new β-lactamase inhibitors using this compound-based assays. Additionally, this compound could be used in the development of new diagnostic tools for the detection of β-lactamase-producing bacteria. Furthermore, the use of this compound could be expanded to the detection of other enzymes in various samples. Overall, this compound has significant potential for future applications in scientific research.

Synthesis Methods

The synthesis of 5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide involves the reaction of 5-(3-chlorophenyl)-2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzenesulfonamide and potassium thiocyanate. The final product is obtained by the reaction of the resulting intermediate with N-(4-aminophenyl) acetamide. The synthesis method of this compound is a multi-step process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of this compound is its use in fluorescence-based assays for the detection of β-lactamase activity. This compound is hydrolyzed by β-lactamase enzymes, resulting in the release of a fluorescent product that can be detected using a fluorescence microscope. This technique has been used to study the mechanism of action of β-lactamase inhibitors and to screen for new inhibitors.

Properties

Molecular Formula

C18H14ClN3O4S2

Molecular Weight

435.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C18H14ClN3O4S2/c19-12-3-1-2-11(10-12)15-8-9-16(26-15)17(23)22-18(27)21-13-4-6-14(7-5-13)28(20,24)25/h1-10H,(H2,20,24,25)(H2,21,22,23,27)

InChI Key

SFLCBRYSMUNNKK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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